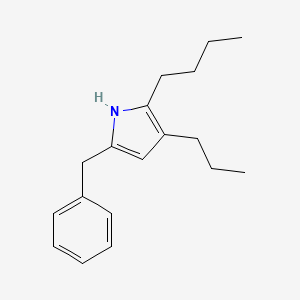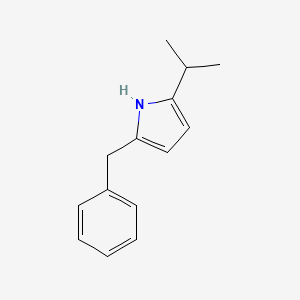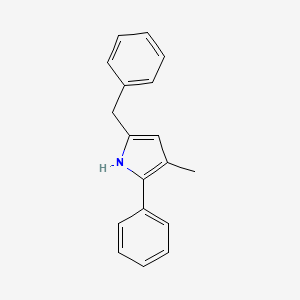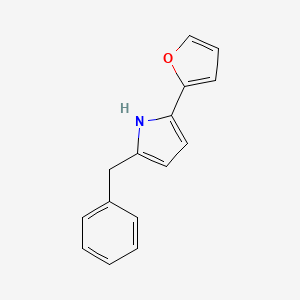![molecular formula C19H16N2 B6335868 3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole CAS No. 1422518-31-7](/img/structure/B6335868.png)
3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Phenyl-1H-pyrrol-2-yl)methyl]-1H-indole, or 3-PPMI, is an indole-based compound that has been studied for its potential applications in scientific research. This compound has been shown to possess a range of biochemical and physiological effects that may be beneficial in laboratory experiments and other scientific studies.
科学的研究の応用
3-PPMI has been studied for its potential applications in scientific research. It has been used as a ligand in binding assays to study the interaction between proteins and other molecules. Additionally, 3-PPMI has been used in the study of enzyme kinetics and its effects on enzyme activity. It has also been used in the study of cell metabolism and in the development of new drugs.
作用機序
The mechanism of action of 3-PPMI is not fully understood. It is believed to interact with certain proteins and enzymes, leading to changes in their activity. It is also believed to interact with cell membranes, leading to changes in cell metabolism.
Biochemical and Physiological Effects
3-PPMI has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, 3-PPMI has been shown to inhibit the activity of certain cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. Furthermore, 3-PPMI has been shown to have an anti-inflammatory effect and to reduce the production of certain pro-inflammatory cytokines.
実験室実験の利点と制限
3-PPMI has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and can be easily purified. However, there are some limitations to using 3-PPMI in laboratory experiments. It has a relatively low solubility in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of potential future directions for the study of 3-PPMI. Further research could be done to better understand its mechanism of action and its effects on cell metabolism. Additionally, further research could be done to explore its potential applications in drug development. Additionally, further research could be done to explore its potential use as an anti-inflammatory agent. Finally, further research could be done to explore its potential use as a tool for studying the interaction between proteins and other molecules.
合成法
3-PPMI can be synthesized from the reaction of 5-phenyl-1H-pyrrole-2-carboxylic acid and 1-methyl-1H-indole. The reaction is carried out in anhydrous dimethylformamide (DMF) with triethylamine as a base catalyst. The reaction is typically performed at a temperature of 80°C for a period of four hours. After the reaction is complete, the product is extracted with ethyl acetate and purified by column chromatography to yield 3-PPMI.
特性
IUPAC Name |
3-[(5-phenyl-1H-pyrrol-2-yl)methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-2-6-14(7-3-1)18-11-10-16(21-18)12-15-13-20-19-9-5-4-8-17(15)19/h1-11,13,20-21H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYMCWHFCWFVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-Phenyl-1H-pyrrol-2-yl)methyl)-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6335806.png)
![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)
![2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95%](/img/structure/B6335819.png)
![2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335843.png)




![2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6335886.png)
